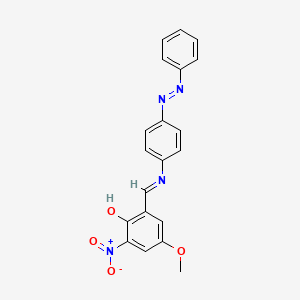
4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a dimethylbenzyl group, and a benzenediol moiety. Its multifaceted structure allows it to interact with various biological targets, making it a valuable subject of study for potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol typically involves a multi-step process. One common method begins with the preparation of the piperazine derivative, which is then reacted with 2,4-dimethylbenzyl chloride under basic conditions to form the intermediate compound. This intermediate is subsequently subjected to a condensation reaction with 1,3-benzenediol in the presence of a suitable catalyst, such as para-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and column chromatography.
化学反応の分析
Types of Reactions
4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学的研究の応用
4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
類似化合物との比較
Similar Compounds
- 4-((4-(2,4-Dimethylphenyl)piperazin-1-yl)methyl)benzene-1,3-diol
- 4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-2,6-dimethylphenol
Uniqueness
4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C20H25N3O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
4-[(E)-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H25N3O2/c1-15-3-4-18(16(2)11-15)14-22-7-9-23(10-8-22)21-13-17-5-6-19(24)12-20(17)25/h3-6,11-13,24-25H,7-10,14H2,1-2H3/b21-13+ |
InChIキー |
QUIHIMFSIVRMLM-FYJGNVAPSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=C(C=C3)O)O)C |
正規SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11965661.png)


![2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11965688.png)


![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965702.png)
![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11965715.png)
![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
![Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B11965731.png)
